molecular formula C15H18ClF3N2O B2690252 (E)-3-phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)prop-2-en-1-one hydrochloride CAS No. 1351664-04-4

(E)-3-phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)prop-2-en-1-one hydrochloride

Cat. No. B2690252
M. Wt: 334.77
InChI Key: VXUDZSREXATISY-UHDJGPCESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is an amide, which is a type of organic compound. Amides are commonly used in pharmaceuticals due to their versatility and the variety of physiological activities they can have .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with a carboxylic acid or its derivative. The exact method would depend on the specific structures of the starting materials .


Chemical Reactions Analysis

As an amide, this compound could undergo various reactions. For example, it could be hydrolyzed to produce a carboxylic acid and an amine. The exact reactions it can undergo would depend on the conditions and the presence of other functional groups .

Scientific Research Applications

  • Inhibitors of Soluble Epoxide Hydrolase :

    • A study by Thalji et al. (2013) identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, which are critical for high potency and selectivity in P450 enzymes. These compounds are important in developing tools for investigating various disease models (Thalji et al., 2013).
  • Crystal Structure Analysis :

    • A 2012 study by Petrus et al. explored the crystal structure of fluphenazine dihydrochloride dimethanol solvate, which includes a piperazine ring adopting a chair conformation. This type of structural analysis is vital for understanding the physical and chemical properties of similar compounds (Petrus et al., 2012).
  • Antihypertensive Agents Synthesis :

    • Marvanová et al. (2016) focused on synthesizing 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates as potential dual antihypertensive agents. Their work underscores the importance of such compounds in developing new medications for cardiovascular diseases (Marvanová et al., 2016).
  • Anticancer Activities :

    • A study by Yurttaş et al. (2014) synthesized and investigated 1,2,4-triazine derivatives bearing piperazine amide moiety for their potential anticancer activities. Their work adds to the understanding of the role such compounds can play in cancer therapy (Yurttaş et al., 2014).
  • Antimicrobial Agents :

    • Jadhav et al. (2017) synthesized and evaluated the antimicrobial activities of 1,4-disubstituted 1,2,3-triazole derivatives, highlighting the potential use of these compounds in combating microbial infections (Jadhav et al., 2017).
  • Serotonin Receptor Agonist :

    • A 1978 study by Fuller et al. on 1-(m-Trifluoromethylphenyl)-piperazine explored its role as a serotonin receptor agonist, important in neurological and psychological research (Fuller et al., 1978).
  • Anticonvulsant and Antimicrobial Activities :

    • Aytemir et al. (2004) synthesized 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives to evaluate their anticonvulsant and antimicrobial activities, contributing to research in neurological and infectious diseases (Aytemir et al., 2004).

properties

IUPAC Name

(E)-3-phenyl-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]prop-2-en-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O.ClH/c16-15(17,18)12-19-8-10-20(11-9-19)14(21)7-6-13-4-2-1-3-5-13;/h1-7H,8-12H2;1H/b7-6+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUDZSREXATISY-UHDJGPCESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(F)(F)F)C(=O)C=CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC(F)(F)F)C(=O)/C=C/C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)prop-2-en-1-one hydrochloride

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